molecular formula C19H14ClN5O2 B2422415 3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-96-3

3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2422415
CAS No.: 1031594-96-3
M. Wt: 379.8
InChI Key:
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Description

3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a promising candidate for various pharmacological studies.

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna . This suggests that the compound might interact with DNA as its primary target.

Biochemical Pathways

By disrupting the DNA structure, the compound can inhibit these processes, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles , suggesting that this compound might also have been evaluated using similar methods.

Result of Action

Based on the potential mode of action, it can be inferred that the compound might lead to cell cycle arrest and apoptosis . This is because DNA intercalation can disrupt the DNA structure, inhibiting processes such as replication and transcription, which are crucial for cell survival and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various aryl or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific structural features, such as the presence of the cyclopropyl group and the specific arrangement of the triazole and quinazoline rings. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-12-4-1-10(2-5-12)16-17-22-19(27)14-8-3-11(18(26)21-13-6-7-13)9-15(14)25(17)24-23-16/h1-5,8-9,13,24H,6-7H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLYVKWGHHQGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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